![molecular formula C22H34N4O2S B14365610 Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate CAS No. 93641-84-0](/img/structure/B14365610.png)
Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate: is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate typically involves the reaction of dodecyl bromide with 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study the interactions of tetrazole derivatives with biological macromolecules. Its ability to form stable complexes with metals makes it useful in metalloprotein studies.
Medicine: Tetrazole derivatives, including this compound, have shown potential as pharmaceutical agents. They exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Industry: In the industrial sector, the compound can be used as a corrosion inhibitor, stabilizer, and additive in various formulations. Its surfactant properties make it valuable in the production of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzymatic activities. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the dodecyl chain can interact with lipid membranes, altering their properties and influencing cellular processes.
Comparaison Avec Des Composés Similaires
- Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetate
- Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoate
- Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate
Comparison: While these compounds share a similar core structure, the length of the carbon chain in the ester group varies. This variation can influence their physical properties, such as solubility and melting point, as well as their reactivity and biological activity. Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate is unique due to its specific chain length, which may confer distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
93641-84-0 |
|---|---|
Formule moléculaire |
C22H34N4O2S |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
dodecyl 3-(1-phenyltetrazol-5-yl)sulfanylpropanoate |
InChI |
InChI=1S/C22H34N4O2S/c1-2-3-4-5-6-7-8-9-10-14-18-28-21(27)17-19-29-22-23-24-25-26(22)20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3 |
Clé InChI |
WGLZYEJPQRFPON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCSC1=NN=NN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
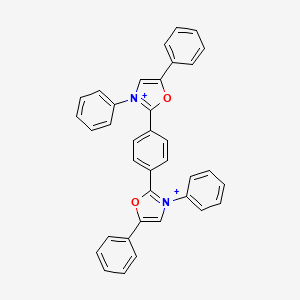
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

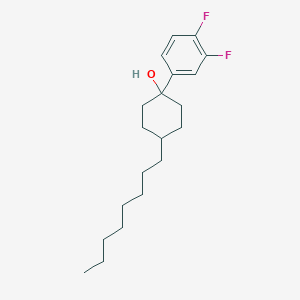
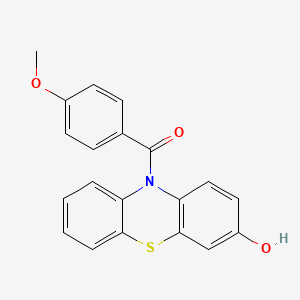
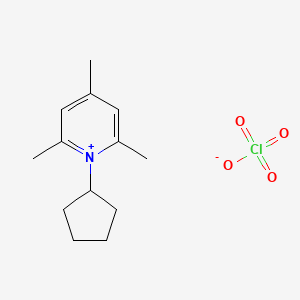

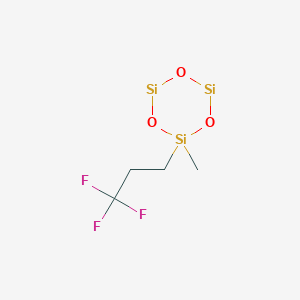

![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
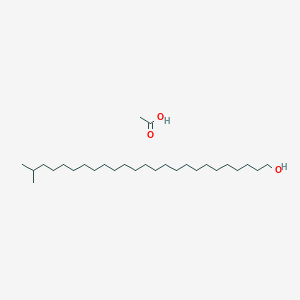
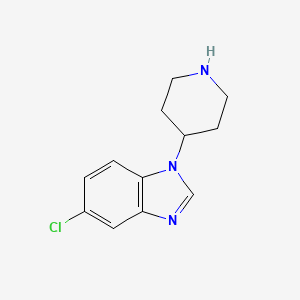
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
